4-Methoxy-3-methylbutan-2-one
CAS No.: 14539-67-4
Cat. No.: VC21001892
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14539-67-4 |
---|---|
Molecular Formula | C6H12O2 |
Molecular Weight | 116.16 g/mol |
IUPAC Name | 4-methoxy-3-methylbutan-2-one |
Standard InChI | InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3 |
Standard InChI Key | QFHUGPZHHLXOBK-UHFFFAOYSA-N |
SMILES | CC(COC)C(=O)C |
Canonical SMILES | CC(COC)C(=O)C |
Introduction
Chemical Identity and Structure
4-Methoxy-3-methylbutan-2-one is an organic compound with the molecular formula C₆H₁₂O₂. It is characterized by a butanone backbone with methoxy and methyl functional groups strategically positioned on the carbon chain. This structural arrangement contributes to its unique chemical properties and reactivity patterns in various organic synthesis applications. The compound is identifiable by its CAS Registry Number 14539-67-4 and can be represented through several chemical notation systems.
Physical and Chemical Properties
The compound exists as a liquid at room temperature with distinctive chemical properties. Its molecular weight is approximately 116.16 g/mol, which is consistent with its chemical formula. The presence of both carbonyl and methoxy functional groups contributes to its polarity and influences its solubility profile in various solvents.
Table 1: Physical and Chemical Properties of 4-Methoxy-3-methylbutan-2-one
Property | Value |
---|---|
Molecular Formula | C₆H₁₂O₂ |
Molecular Weight | 116.16 g/mol |
Physical State (25°C) | Liquid |
InChI Key | QFHUGPZHHLXOBK-UHFFFAOYSA-N |
IUPAC Name | 4-methoxy-3-methylbutan-2-one |
Canonical SMILES | CC(COC)C(=O)C |
Structural Features
The molecular structure of 4-Methoxy-3-methylbutan-2-one includes a carbonyl group at C-2 position, a methyl group at C-3 position, and a methoxy group at the C-4 position. This arrangement of functional groups creates a unique electronic environment that influences its chemical behavior and reactivity in various chemical transformations.
Synthesis Methods
Multiple synthetic approaches have been developed for the preparation of 4-Methoxy-3-methylbutan-2-one. These methods vary in their efficiency, scalability, and environmental impact, providing chemists with options depending on their specific requirements and available resources.
Methylation of Acetoin Derivatives
One common synthetic route involves the methylation of acetoin derivatives using appropriate methylating agents. This approach represents a straightforward method for introducing the methoxy group at the desired position in the molecular framework.
Sustainable Synthesis Approaches
Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods. These approaches often utilize dimethyl carbonate as both a methylating agent and an environmentally benign solvent. This strategy improves process mass intensity and atom economy while providing a bio-based solvent alternative to traditional methods.
Chemical Reactivity
The presence of multiple functional groups in 4-Methoxy-3-methylbutan-2-one enables it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Oxidation Reactions
The compound can undergo oxidation reactions with appropriate oxidizing agents. Common oxidizing agents employed include potassium permanganate and chromium trioxide. These reactions typically target the secondary alcohol functionality, resulting in the formation of corresponding carboxylic acids or ketones.
Reduction Processes
Reduction of 4-Methoxy-3-methylbutan-2-one can be achieved using various reducing agents, including lithium aluminum hydride and sodium borohydride. These reactions primarily target the carbonyl group, leading to the formation of alcohol derivatives with potential applications in further synthetic transformations.
Substitution Reactions
The compound can participate in nucleophilic substitution reactions, particularly at the methoxy position. These reactions typically require the presence of appropriate nucleophiles and may be facilitated by acids or bases depending on the specific transformation desired.
Table 2: Common Reaction Types of 4-Methoxy-3-methylbutan-2-one
Reaction Type | Common Reagents | Products Formed |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids, Ketones |
Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols, Reduced derivatives |
Substitution | Various nucleophiles, Acids, Bases | Substituted derivatives |
Industrial Applications
4-Methoxy-3-methylbutan-2-one finds applications across multiple industrial sectors due to its unique chemical properties and reactivity profile.
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its functional group arrangement provides opportunities for further transformations to build complex molecular structures found in various bioactive compounds and therapeutic agents.
Fine Chemical Production
In the fine chemicals industry, 4-Methoxy-3-methylbutan-2-one is utilized as a building block for the synthesis of specialty chemicals with applications in fragrance, flavor, and other high-value product categories. The presence of the methoxy group, in particular, contributes to its utility in these applications.
Solvent Applications
The physical properties of the compound make it suitable for use as a solvent in certain specialized applications, particularly in reactions requiring moderate polarity and specific solubility characteristics.
Biological Activity
Research has revealed interesting biological activities associated with 4-Methoxy-3-methylbutan-2-one, suggesting potential applications in pharmaceutical and biomedical fields.
Cytotoxic Effects
Studies have investigated the cytotoxic potential of 4-Methoxy-3-methylbutan-2-one against various cancer cell lines. Research findings indicate that the compound exhibits cytotoxic effects, suggesting possible applications in anticancer research.
Table 3: Cytotoxicity Data for 4-Methoxy-3-methylbutan-2-one
Cell Line Type | Observed Activity | Research Status |
---|---|---|
Cancer Cell Lines | Cytotoxic effects observed | Further investigation required |
Normal Cell Lines | Differential toxicity profile | Comparative studies ongoing |
Structure-Activity Relationships
The biological activity of 4-Methoxy-3-methylbutan-2-one appears to be influenced by its structural features, particularly the positioning of the methoxy and methyl groups. Structure-activity relationship studies continue to explore how modifications to these groups might enhance or alter biological effects.
Analytical Methods
Various analytical techniques have been employed for the characterization and quantification of 4-Methoxy-3-methylbutan-2-one in different matrices.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about the compound, with characteristic signals for the methoxy, methyl, and carbonyl groups. Infrared (IR) spectroscopy offers complementary data, particularly regarding the carbonyl functional group and C-O stretching vibrations.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent commonly employed techniques for the separation, identification, and quantification of 4-Methoxy-3-methylbutan-2-one in complex mixtures. These methods are particularly valuable for purity assessment and reaction monitoring.
Comparison with Related Compounds
Understanding the similarities and differences between 4-Methoxy-3-methylbutan-2-one and structurally related compounds provides valuable context for appreciating its unique properties and applications.
Relation to 4-Hydroxy-3-methylbutan-2-one
4-Hydroxy-3-methylbutan-2-one (CAS: 3393-64-4) represents a close structural analog, differing only in the replacement of the methoxy group with a hydroxyl group. This seemingly small structural modification significantly alters the compound's reactivity, particularly in nucleophilic substitution reactions .
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
4-Methoxy-3-methylbutan-2-one | C₆H₁₂O₂ | 116.16 g/mol | Reference compound |
4-Hydroxy-3-methylbutan-2-one | C₅H₁₀O₂ | 102.13 g/mol | Hydroxyl group instead of methoxy |
(3E)-4-Methoxy-3-buten-2-one | C₅H₈O₂ | 100.12 g/mol | Contains a C=C double bond |
Research Trends and Future Directions
The scientific community continues to explore new applications and synthetic methodologies related to 4-Methoxy-3-methylbutan-2-one, driven by its versatility as a synthetic intermediate and potential biological activities.
Green Chemistry Approaches
Research efforts are increasingly focused on developing more sustainable and environmentally friendly synthetic routes for 4-Methoxy-3-methylbutan-2-one. These approaches emphasize reduced waste generation, improved atom economy, and the use of renewable feedstocks.
Medicinal Chemistry Applications
The observed biological activities of 4-Methoxy-3-methylbutan-2-one have stimulated interest in exploring its potential as a scaffold for developing novel therapeutic agents. Structure-activity relationship studies and medicinal chemistry campaigns continue to investigate this potential.
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